molecular formula C9H6CrO3 B075890 (Benzene)chromium tricarbonyl CAS No. 12082-08-5

(Benzene)chromium tricarbonyl

Cat. No. B075890
CAS RN: 12082-08-5
M. Wt: 214.14 g/mol
InChI Key: WVSBQYMJNMJHIM-UHFFFAOYSA-N
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Description

(Benzene)chromium tricarbonyl is an organometallic compound with a chromium center attached to a benzene ring through six π-electrons (η^6-coordination) and three carbonyl (CO) ligands. This compound is part of a broader class of organometallic complexes where transition metals are coordinated to π-systems, offering unique reactivity and properties valuable in organic synthesis and materials science.

Synthesis Analysis

The synthesis of (Benzene)chromium tricarbonyl involves the reaction of benzene with chromium hexacarbonyl, often facilitated by light or heat. This process exemplifies the direct coordination of a transition metal to an aromatic ring, stabilizing the complex through metal-to-ligand back bonding.

Molecular Structure Analysis

Electron diffraction and X-ray crystallography studies reveal that in the vapor phase, (Benzene)chromium tricarbonyl exhibits a nearly unhindered internal rotor, with the molecule consisting of several conformations due to the rotational arrangement of the benzene ring relative to the carbonyl groups. The solid-state structure is more ordered, showing the molecule in a staggered form with specific C-C bond distances indicating slight elongation compared to free benzene, suggesting electronic effects from the chromium tricarbonyl moiety on the benzene ring structure (Chiu, Schäfer, & Seip, 1975).

Chemical Reactions and Properties

(Benzene)chromium tricarbonyl participates in various nucleophilic substitution reactions, demonstrating the complex's reactivity toward different nucleophiles. The formation of products like tricarbonyl[η6-(1,2-diphenylethynyl)benzene]chromium showcases the compound's ability to undergo transformation while retaining its aromatic character, indicative of the stability and reactivity of the chromium-carbonyl bond and the aromatic system (Hong et al., 1996).

Physical Properties Analysis

Studies on the vapor phase molecular structure of (Benzene)chromium tricarbonyl using electron diffraction and vibrational calculations shed light on the compound's dynamic behavior as an internal rotor, as well as its conformational preferences and bond lengths that deviate from those in free benzene due to the interaction with the chromium tricarbonyl fragment.

Chemical Properties Analysis

Theoretical and experimental investigations have provided insights into the electronic effects exerted by the chromium tricarbonyl moiety on the benzene ring. These effects influence the bond lengths within the benzene ring, demonstrating a significant interaction between the metal and the π-system. This interaction not only stabilizes the complex but also modifies the electronic structure of the benzene ring, impacting its reactivity and properties (Low & Hall, 2000).

Scientific Research Applications

Organic Synthesis

(Benzene)chromium tricarbonyl is used as a reagent in organic synthesis . The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . It is also more acidic, undergoing lithiation upon treatment with n-butyllithium. The resulting organolithium compound can then be used as a nucleophile in various reactions .

Hydrogenation of Alkynes

(Benzene)chromium tricarbonyl acts as a catalyst for the hydrogenation of alkynes . The product alkene results from 1,4-addition of hydrogen. The complex does not hydrogenate isolated double bonds .

Oxidation of Alkenes

This compound is also used as a catalyst for the oxidation of alkenes .

Nucleophilic Addition Reactions

The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . This is due to the electron-withdrawing effect of the chromium tricarbonyl unit .

Stabilization of Negative Charges

The chromium tricarbonyl unit stabilizes negative charges in benzylic positions . This can be useful in various organic synthesis reactions.

Activation of CAr–Halogen Bonds

(Benzene)chromium tricarbonyl can activate CAr–halogen bonds for cross-coupling reactions . This can be particularly useful in the synthesis of complex organic molecules.

Safety And Hazards

(Benzene)chromium tricarbonyl is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzene;carbon monoxide;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene chromium tricarbonyl

CAS RN

12082-08-5
Record name (η6-Benzene)tricarbonylchromium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12082-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzene)chromium tricarbonyl
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(Benzene)chromium tricarbonyl
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Citations

For This Compound
523
Citations
AA Low, MB Hall - International Journal of Quantum Chemistry, 2000 - Wiley Online Library
… The structure of benzene chromium tricarbonyl has been the … to the benzene ring in benzene chromium tricarbonyl. … of the benzene ring in benzene chromium tricarbonyl from D 6h …
Number of citations: 40 onlinelibrary.wiley.com
B Rees, P Coppens - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
… Benzene chromium tricarbonyl (abbreviated to BCT) is one of the simplest transition metal … The symmetry of the isolated benzene chromium tricarbonyl molecule is C3v but the room-…
Number of citations: 140 scripts.iucr.org
SG Kukolich, SM Sickafoose, LD Flores… - The Journal of …, 1994 - pubs.aip.org
… The values we have obtained for rotational constants for the isotopomers of benzene chromium tricarbonyl can be used to determine structural parameters for this complex. A least …
Number of citations: 22 pubs.aip.org
A Berces, T Ziegler - The Journal of Physical Chemistry, 1994 - ACS Publications
… Dibenzene—chromium and benzenechromium tricarbonyl are both highly symmetrical compounds with 128 and 236symmetry unique force constants. These numbers are small …
Number of citations: 57 pubs.acs.org
EL Eliel, M Manoharan, SG Levine… - The Journal of Organic …, 1985 - ACS Publications
Among the many substituents whose equatorial pref-erence1 2 in cyclohexane (AG, Scheme I) has beenrecord-ed3 4" 5 there are a few metalloorganic groups such as HgBr, 3 SnMe3, …
Number of citations: 10 pubs.acs.org
SG Kukolich - Journal of the American Chemical Society, 1995 - ACS Publications
The microwave rotational spectrum of ([1, 2-D2] benzene) chromium tricarbonyl was measured in the 4-12 GHz range using a Flygare-Balle-type spectrometer. This spectrum contains …
Number of citations: 22 pubs.acs.org
A Solladie-Cavallo - Polyhedron, 1985 - Elsevier
… The IR spectra of substituted and nonsubstituted benzene chromium tricarbonyl complexes have been extensively studied and reviewed.’ This paper will focus on the carbonyl …
Number of citations: 156 www.sciencedirect.com
WR Cullen, SJ Rettig, H Zhang - Organometallics, 1993 - ACS Publications
2a: R= Ph b: R= Fc moieties. 1 We have utilized this same approach in the synthesis of Ru3 derivatives of (benzyne) chromium tri-carbonyl and have successfully prepared and …
Number of citations: 16 pubs.acs.org
J Opitz, D Bruch, G von Bünau - … journal of mass spectrometry and ion …, 1993 - Elsevier
Laser ionization of benzene-chromium-tricarbonyl C 6 H 6 Cr(CO) 3 and dibenzene-chromium (C 6 H 6 ) 2 Cr is reported for excitation at 193, 248, and 351 nm. In the case of C 6 H 6 Cr(…
Number of citations: 13 www.sciencedirect.com
ME Wright - Organometallics, 1989 - ACS Publications
Method B. This complex can be also obtained from the re-action between (? j5-C13H9) Mo (CO) 3Na and l-chloro-2, 4-pentadiene in tetrahydrofuran at 0 C. The yield is 2-0.5%.(I) X-…
Number of citations: 35 pubs.acs.org

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